5-Fluoro-2,3-dihydro-1H-isoindole
Description
Historical Context and Evolution of Isoindole Chemistry Research
The journey of isoindole chemistry began with the study of the natural dye indigo, which led to the synthesis of isatin (B1672199) and subsequently oxindole (B195798). In 1866, Adolf von Baeyer successfully reduced oxindole to indole (B1671886) using zinc dust, and by 1869, he had proposed the structure for indole, a constitutional isomer of isoindole. wikipedia.org The parent isoindole itself is a relatively unstable o-quinoid structure and was first prepared through flash vacuum pyrolysis of an N-substituted isoindoline (B1297411). wikipedia.orgua.es
Early research on isoindoles was often hampered by their inherent instability. thieme-connect.com However, the development of new synthetic methodologies has allowed for more facile access to these and their more stable, reduced isoindoline counterparts. ua.esthieme-connect.com These methods primarily involve ring-closure reactions, ring transformations, and aromatization of isoindoline precursors. ua.es The discovery that isoindole derivatives are present in various natural products with diverse biological activities, such as antimicrobial and anticancer properties, spurred further interest in this class of compounds. nih.govua.esbeilstein-journals.org The first naturally occurring isoindole was identified in 1982 from a marine sponge, and since then, numerous other isoindole-containing alkaloids have been isolated and characterized. nih.govbeilstein-journals.org This has led to the application of isoindoles and their derivatives in medicinal chemistry, materials science, and as analytical probes. thieme-connect.com
Significance of Fluorine Substitution in Isoindole Scaffolds for Research
The incorporation of fluorine into drug candidates and research molecules has become a widespread strategy in medicinal chemistry. nih.govvictoria.ac.nznih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's characteristics. nih.govmdpi.com
Introducing a fluorine atom, as in the 5-fluoro-2,3-dihydro-1H-isoindole scaffold, can lead to several advantageous modifications:
Metabolic Stability: The carbon-fluorine bond is highly resistant to metabolic oxidation, a common pathway for drug deactivation in the body. This can increase the molecule's half-life and bioavailability. nih.govmdpi.com
Membrane Permeability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes and be absorbed and transported in the body. victoria.ac.nzmdpi.com
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the isoindole ring, potentially leading to enhanced binding interactions with target proteins or receptors. nih.govmdpi.com
Conformation and pKa: The presence of fluorine can influence the molecule's three-dimensional shape and its acidity (pKa), which can in turn affect its biological activity. victoria.ac.nznih.govmdpi.com
PET Imaging: The radioactive isotope ¹⁸F is a positron emitter, making fluorinated compounds valuable as tracers in Positron Emission Tomography (PET) imaging, a powerful tool in both diagnostics and drug discovery. nih.govvictoria.ac.nznih.gov
The strategic placement of fluorine on the isoindole scaffold provides a powerful tool for fine-tuning molecular properties to optimize for specific research applications. nih.gov
Overview of Academic Research Trajectories for this compound and its Derivatives
Research involving this compound and its derivatives has largely been concentrated in the field of medicinal chemistry, driven by the potential for developing novel therapeutic agents. The core scaffold is often used as a building block for the synthesis of more complex molecules with a wide range of biological activities. tandfonline.combenthamdirect.com
Recent studies have explored the synthesis of isoindoline derivatives for various therapeutic targets. For instance, novel isoindoline-dione derivatives have been synthesized and shown to exhibit neuroprotective effects in cellular models of oxidative stress. tandfonline.comnih.gov Other research has focused on developing isoindoline derivatives as potential antidepressant agents, with some compounds showing significant activity in preclinical models. benthamdirect.com These studies often involve molecular docking simulations to understand the potential interactions between the synthesized compounds and their biological targets. benthamdirect.com
Furthermore, the development of efficient and practical synthetic methods for creating libraries of isoindoline derivatives remains an active area of research. rsc.org This includes one-pot synthesis strategies that allow for the rapid generation of diverse compounds for biological screening. rsc.org The antiviral potential of isoindolinone derivatives has also been investigated, with some compounds showing activity against proteases of viruses like SARS-CoV-2. rsc.org
While much of the research has been on derivatives, the parent compound, this compound, is commercially available, often as a hydrochloride salt, providing a ready starting material for these synthetic endeavors. sigmaaldrich.comsigmaaldrich.com The related compound, 5-fluoroindoline-2,3-dione, also serves as a key intermediate in the synthesis of various biologically active molecules. bldpharm.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-71-1 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57584-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations of 5 Fluoro 2,3 Dihydro 1h Isoindole
Established Synthetic Routes to the 5-Fluoro-2,3-dihydro-1H-isoindole Core
The construction of the 5-fluoro-isoindoline ring system can be achieved through several strategic synthetic pathways, including building the heterocyclic ring from acyclic precursors or performing substitutions on pre-existing cyclic systems.
Cyclization Reactions from Precursors
A prominent strategy for synthesizing isoindole derivatives involves the cyclization of appropriately substituted benzene (B151609) precursors. The Leimgruber-Batcho indole (B1671886) synthesis, while typically used for indoles, provides a powerful methodology that is also applicable to isoindoles, starting from 2-nitrotoluene (B74249) derivatives. diva-portal.org This approach is characterized by its use of readily available starting materials.
For the synthesis of 5-fluoroindole, a related structure, the process begins with 5-fluoro-2-nitrotoluene. This precursor is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) to form an enamine. The subsequent reductive cyclization of this intermediate, typically using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, or chemical reducing agents like iron in acetic acid, yields the final indole ring. diva-portal.org A similar strategy can be envisioned for the corresponding isoindoline (B1297411).
Table 1: Example of Leimgruber-Batcho Reaction for a Related Fluoro-indole Synthesis diva-portal.org
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Fluoro-2-nitrotoluene | Dimethylformamide dimethyl acetal, Pyrrolidine | Enamine Intermediate |
N-Substitution Strategies via Primary Amines
An alternative and direct method for constructing N-substituted isoindolines involves the reaction of α,α′-dihalo-o-xylenes with primary amines. wikipedia.org This method builds the heterocyclic ring by forming two new carbon-nitrogen bonds.
In this approach, α,α′-dibromo-o-xylene is treated with a primary amine. The reaction proceeds via a double nucleophilic substitution, where the amine displaces both bromide ions to form the five-membered isoindoline ring. While this method directly yields an N-substituted isoindoline, the synthesis of the parent this compound would require a subsequent dealkylation step if a simple alkyl amine is used, or the use of an ammonia (B1221849) equivalent. The synthesis of the required 4-fluoro-α,α′-dibromo-o-xylene precursor is a key consideration for this route.
Reductive Pathways for Isoindole Ring Formation
Reductive processes are central to many isoindoline syntheses, either as the final cyclization step or for the formation of the saturated heterocyclic ring from an oxidized precursor.
One such pathway involves the reduction of isoindolinones or phthalimides (1,3-dihydro-2H-isoindole-1,3-dione). nih.govchim.it For example, lactams corresponding to isoindolinones can be reduced to the respective isoindolines. A reported method utilizes a borane-tetrahydrofuran (B86392) complex (BH₃/THF) for the reduction of the amide carbonyl groups. chim.it
Another significant reductive strategy is the palladium-catalyzed formate (B1220265) reduction. Substituted isoindolines have been subjected to this method to yield their corresponding 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov However, the success of this reduction can be sensitive to the substituents on the aromatic ring; for instance, isoindolines bearing amino or amido groups have been found to be inert under these specific reaction conditions. nih.gov
Functionalization and Derivatization Strategies of the this compound Framework
Once the core 5-fluoro-isoindoline structure is obtained, its utility can be expanded through derivatization at both the nitrogen atom and the aromatic ring, allowing for the exploration of a wider chemical space. ontosight.aiontosight.ai
Modifications through Substitution Reactions on the Amino Group
The secondary amine of the 5-fluoro-isoindoline ring is a key handle for introducing a wide variety of functional groups through N-substitution reactions. Standard procedures for N-alkylation and N-acylation can be readily applied.
For instance, N-substituted isoindoline-1,3-dione derivatives are widely synthesized, often by reacting a substituted acetohydrazide with an anhydride (B1165640) like tetrahydrophthalic anhydride in refluxing glacial acetic acid. mdpi.com This highlights a common strategy of forming a new ring system attached to the isoindoline nitrogen. Direct alkylation or acylation of this compound would involve reaction with an appropriate alkyl halide or acyl chloride in the presence of a base to yield diverse N-substituted products, such as the 2-allyl derivative of the related 5-fluoro-1H-isoindole-1,3(2H)-dione. bldpharm.com
Introduction of Diverse Functional Groups on the Isoindole Ring System
The benzene ring of the 5-fluoro-isoindoline scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further modulate the molecule's properties. The existing fluorine atom acts as an ortho-, para-director, although it is deactivating.
A clear example of this type of functionalization is the nitration of the related 5-fluoro-isoindole-1,3-dione. In a reported procedure, this compound is treated with fuming nitric acid and oleum (B3057394) to introduce a nitro group onto the aromatic ring, yielding 5-fluoro-6-nitro-isoindole-1,3-dione. This demonstrates that the position adjacent to the fluorine atom can be functionalized. Similar electrophilic substitution reactions, such as halogenation or Friedel-Crafts reactions, could foreseeably be applied to the this compound core, contingent on appropriate protection of the nitrogen atom to prevent side reactions.
Table 2: Example of Aromatic Ring Functionalization
| Starting Material | Reagents | Product | Position of Substitution |
|---|
Diels-Alder Reactions and Other Cycloadditions Involving Isoindoles
The isoindole nucleus, due to its inherent diene character within the pyrrole (B145914) ring, is a versatile participant in cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on this compound as the diene component are not extensively documented, the reactivity of the parent isoindole and its derivatives provides a strong predictive framework for its behavior in such transformations.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. Isoindoles, existing in equilibrium with their more stable isoindoline tautomers, can be trapped in their diene form by reactive dienophiles. researchgate.net The reaction of 2-substituted isoindoles with dienophiles like N-phenylmaleimide has been shown to proceed, yielding cycloadducts that serve as precursors to complex polycyclic systems. researchgate.net For instance, the reaction of 1,2-diarylisoindoles with N-phenylmaleimide demonstrates the feasibility of this cycloaddition pathway. researchgate.net It is anticipated that this compound, upon in-situ generation of the corresponding isoindole, would react similarly. The fluorine substituent at the 5-position, being electron-withdrawing, might influence the rate and regioselectivity of the cycloaddition, a factor that warrants further investigation.
A theoretical study on the Diels-Alder reaction of isoindoles with acetylene (B1199291) highlighted the activation-free energies, providing insight into the reactivity of the isoindole system. researchgate.net Such computational approaches can be instrumental in predicting the viability and stereochemical outcome of Diels-Alder reactions involving this compound.
Beyond the classic [4+2] cycloaddition, isoindole derivatives also participate in other cycloaddition manifolds, such as [3+2] cycloadditions. These reactions typically involve a three-atom dipole reacting with a two-atom dipolarophile. For example, propargyl-substituted dihydroisoindolin-1-ones have been shown to undergo [3+2] cycloaddition with arylnitrile oxides and aryl azides, catalyzed by copper(I) or silver salts, to produce isoxazole (B147169) and 1,2,3-triazole isoindole derivatives, respectively. nih.govresearchgate.net This demonstrates the versatility of the isoindole framework in constructing five-membered heterocyclic rings. The reaction proceeds with high regioselectivity, affording 1,4-disubstituted 1,2,3-triazoles in the case of azides. nih.gov
The intramolecular variant of the Diels-Alder reaction has also been a powerful tool in the synthesis of isoindolone ring systems, which are structurally related to isoindoles. acs.org Furthermore, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo an intramolecular 1,3-dipolar cycloaddition to furnish isoindole derivatives. acs.org
| Reaction Type | Isoindole Derivative | Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| Diels-Alder [4+2] | 1,2-Diarylisoindoles | N-Phenylmaleimide | Heat | Polycyclic Imide | researchgate.net |
| Diels-Alder [4+2] | Pyrrolo[2,1-a]isoindole | Maleimides | Thermal | Polycyclic Indole | beilstein-journals.orgnih.gov |
| [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one | Arylnitrile Oxides | Ag₂CO₃ | Isoxazole-isoindole | nih.govresearchgate.net |
| [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one | Aryl Azides | CuI | Triazole-isoindole | nih.govresearchgate.net |
| Intramolecular [4+2] | Suitably substituted precursors | - | Thermal/Lewis Acid | Isoindolone Systems | acs.org |
Green Chemistry Approaches and Sustainable Synthesis in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the production of this compound, several green strategies can be envisioned based on general advancements in the sustainable synthesis of nitrogen-containing heterocycles. euroasiapub.orgnih.govresearchgate.netmdpi.com
One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an attractive medium for organic reactions. researchgate.netmdpi.com The synthesis of N-aryl azacycloalkanes, a class of compounds that includes isoindolines, has been demonstrated in aqueous media, often accelerated by microwave irradiation. euroasiapub.org This approach circumvents the need for volatile organic compounds (VOCs) and can lead to shorter reaction times and improved yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for sustainable chemistry. euroasiapub.orgnih.gov By directly heating the reactants, microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions with higher yields and reduced by-product formation. The synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives, has been successfully achieved using microwave technology, often under solvent-free conditions or in the presence of green solvents. nih.gov The application of MAOS to the cyclization steps in the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.
The use of recyclable catalysts is another cornerstone of green chemistry. While some syntheses of isoindole derivatives employ metal catalysts, the development of heterogeneous or recyclable catalytic systems can reduce metal contamination in the final product and simplify purification processes. For instance, the synthesis of spiroindole derivatives has been achieved using organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1) or camphor-10-sulfonic acid under ultrasonic irradiation, providing a green and efficient method. tandfonline.com
Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align with the principles of green chemistry. euroasiapub.org Exploring MCR strategies for the construction of the 5-fluoro-isoindoline core could lead to more efficient and sustainable synthetic routes.
While specific green synthetic routes for this compound are yet to be extensively reported, the application of these established green chemistry principles to known synthetic pathways for isoindolines holds significant promise for developing more environmentally friendly production methods.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential Benefit for this compound Synthesis | Reference(s) |
| Use of Green Solvents | Synthesis of N-heterocycles in water or polyethylene (B3416737) glycol (PEG). | Reduced use of volatile organic compounds (VOCs), improved safety profile. | euroasiapub.orgresearchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Rapid synthesis of pyrimidines and other heterocycles. | Shorter reaction times, increased yields, and cleaner reaction profiles. | euroasiapub.orgnih.gov |
| Recyclable Catalysts | Use of organocatalysts for spiroindole synthesis. | Minimized metal waste, simplified product purification. | tandfonline.com |
| Multicomponent Reactions | One-pot synthesis of complex heterocyclic structures. | Increased atom economy, reduced number of synthetic steps. | euroasiapub.org |
Advanced Computational and Theoretical Investigations of 5 Fluoro 2,3 Dihydro 1h Isoindole
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. For 5-Fluoro-2,3-dihydro-1H-isoindole, DFT is instrumental in understanding its fundamental electronic characteristics and reactivity patterns.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its optical properties. wikipedia.orgyoutube.comyoutube.comlibretexts.orgyoutube.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus representing the molecule's electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity and specific optical properties.
For this compound, the fluorine atom, being highly electronegative, is expected to influence the electron density distribution across the isoindole ring system. This, in turn, affects the energies of the HOMO and LUMO. DFT calculations can precisely model these effects. A hypothetical FMO analysis for this compound is presented below, illustrating the type of data generated from such studies.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
The distribution of the HOMO would likely be concentrated on the pyrrole-like ring and the nitrogen atom, indicating these as the primary sites for nucleophilic attack. The LUMO, on the other hand, would be distributed more across the aromatic ring, influenced by the electron-withdrawing fluorine atom, marking the potential sites for electrophilic attack.
The concept of chemical hardness (η) and its inverse, chemical softness (S), are derived from the HOMO-LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. A molecule with a large HOMO-LUMO gap is considered "hard," implying it is less reactive and more stable. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.
The chemical hardness and related parameters can be calculated using the following equations:
Hardness (η): (ELUMO - EHOMO) / 2
Softness (S): 1 / η
Electronegativity (χ): -(EHOMO + ELUMO) / 2
Chemical Potential (μ): -χ
Electrophilicity Index (ω): μ² / (2η)
These global reactivity descriptors, calculated from DFT-derived HOMO and LUMO energies, provide a comprehensive picture of the chemical behavior of this compound.
| Global Reactivity Descriptor | Calculated Value |
|---|---|
| Chemical Hardness (η) | 2.68 eV |
| Chemical Softness (S) | 0.37 eV⁻¹ |
| Electronegativity (χ) | 3.57 eV |
| Chemical Potential (μ) | -3.57 eV |
| Electrophilicity Index (ω) | 2.38 eV |
These values would indicate that this compound is a moderately hard molecule, suggesting a balance between stability and reactivity, a desirable trait for many potential applications.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov This is particularly useful for understanding the conformational flexibility of this compound and its interactions with biological targets, such as proteins or nucleic acids. nih.gov
An MD simulation would reveal the preferred conformations of the dihydroisoindole ring system and the orientation of the fluorine substituent. This is crucial as the three-dimensional shape of a molecule is often key to its biological activity. For instance, the puckering of the non-aromatic part of the isoindole ring can be analyzed to understand its conformational landscape.
In the context of drug design, MD simulations are used to model the binding of a ligand to its receptor. nih.gov By placing this compound in the active site of a target protein, an MD simulation can predict the stability of the complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the binding free energy. A study on dihydro-1H-isoindole derivatives as HIV-1 integrase inhibitors highlighted the importance of molecular dynamics in understanding how these molecules bind within the enzyme's active site and the role of the viral DNA in drug potency. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are pivotal in elucidating the mechanisms of chemical reactions at a molecular level. For this compound, these studies could map out the energy profiles of potential reactions, such as N-alkylation, acylation, or electrophilic aromatic substitution.
By calculating the energies of reactants, products, and, most importantly, the transition states, a detailed reaction pathway can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction rate. This information is critical for optimizing synthetic routes and for understanding the metabolic fate of the compound in a biological system. For instance, understanding the transition states involved in the metabolism of this compound by cytochrome P450 enzymes could predict its metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.govnih.govnih.goveurjchem.com These models are built on the principle that the properties of a molecule are a function of its structure.
For a series of isoindole derivatives, a QSAR study could be conducted to understand how different substituents on the isoindole scaffold affect a particular biological activity, for example, inhibitory activity against a specific enzyme. researchgate.netnih.goveurjchem.com The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model, often using multiple linear regression or machine learning algorithms, is then developed to link these descriptors to the observed activity.
A hypothetical QSAR equation for a series of isoindole derivatives might look like:
log(1/IC₅₀) = c₀ + c₁ (logP) + c₂ (Dipole Moment) + c₃ (Molecular Weight)
Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. Similarly, QSPR models can be developed to predict physicochemical properties like solubility, boiling point, and toxicity, which are crucial for the development of new materials or pharmaceuticals. nih.gov
Pharmacological and Biological Activity Spectrum of 5 Fluoro 2,3 Dihydro 1h Isoindole Derivatives
Enzyme Inhibition Studies and Mechanism of Action
Derivatives of the 5-Fluoro-2,3-dihydro-1H-isoindole scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of pathological conditions. The following sections detail the research findings related to their enzyme inhibition profiles and the underlying mechanisms of action.
Heparanase Inhibition by Isoindole-5-carboxylic Acid Derivatives
A novel class of compounds, the 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, has been identified as effective inhibitors of heparanase, an endo-beta-glucuronidase. nih.govresearchgate.net Elevated expression of heparanase is linked to pathological processes such as tumor cell proliferation, metastasis, inflammation, and angiogenesis, making it a significant therapeutic target. researchgate.net
Initial high-throughput screening identified 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid as a heparanase inhibitor with an IC₅₀ of 8 μM. nih.gov Structural modifications to this template led to the development of more potent derivatives. For instance, the introduction of a 2-methoxy substitution in the central phenyl ring resulted in a compound with improved heparanase inhibition (IC₅₀: 3 μM) and potent anti-angiogenic activity (IC₅₀: 2 μM). researchgate.net Further derivatization, including the coupling of boronic acid with 5-bromobenzoxazole, yielded fluoro-substituted compounds with significantly enhanced heparanase inhibitory activity, reaching an IC₅₀ of 0.4 μM. researchgate.net
One notable derivative, 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrated potent heparanase inhibitory activity with an IC₅₀ in the range of 200-500 nM. nih.govresearchgate.net These compounds also exhibited high selectivity (over 100-fold) against human beta-glucuronidase and displayed anti-angiogenic effects. nih.govresearchgate.net The key structural features essential for inhibitory activity were identified as the carboxylic acid, the isoindole-5-carboxylic acid moiety, and the pendant benzoxazole (B165842) ring system. nih.gov
Table 1: Heparanase Inhibition by 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid Derivatives
| Compound Reference | Modification | Heparanase IC₅₀ | Anti-angiogenic Activity IC₅₀ |
| Template Structure (24) nih.govresearchgate.net | - | 8 μM | 40 μM |
| Methoxy Substituted (25) researchgate.net | 2-methoxy substitution on central phenyl ring | 3 μM | 2 μM |
| Fluoro Substituted researchgate.net | Fluoro-substitution from boronic acid coupling | 0.4 μM | Not specified |
| Derivative 2h (OGT 2492) nih.gov | Optimized substitutions on central aromatic core | 3.0 μM | 2 μM |
| Derivative 9c nih.govresearchgate.net | 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]- | 200-500 nM | Not specified |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition and Selectivity
Derivatives of 2,3-dihydro-1H-isoindol-1-one have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in DNA repair pathways, and its inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govnih.gov
A series of novel 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones linked to adenosine (B11128) derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. nih.gov The potency of these compounds was found to be highly dependent on the length of the spacer linking the isoindolinone and adenosine moieties. nih.gov Specifically, the introduction of piperazine (B1678402) and succinyl linkers resulted in highly potent compounds, with IC₅₀ values of 45 nM and 100 nM, respectively. nih.gov This demonstrates that the 2,3-dihydro-1H-isoindol-1-one scaffold is a viable starting point for the development of potent and selective PARP-1 inhibitors.
Table 2: PARP-1 Inhibition by Adenosine Substituted 2,3-dihydro-1H-isoindol-1-ones
| Compound Reference | Linker between Isoindolinone and Adenosine | PARP-1 IC₅₀ |
| 8a nih.gov | Piperazine | 45 nM |
| 10b nih.gov | Succinyl | 100 nM |
Kinase Inhibition and Ligand-Binding Potential
The 5-fluoro-substituted dihydroindol-one scaffold is a core component of potent tyrosine kinase inhibitors. One of the most significant examples is a compound identified as SU11248 (Sunitinib), which is chemically 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. nih.govresearchgate.net
This compound was developed to optimize the antitumor and pharmaceutical properties of indolin-2-ones. nih.gov SU11248 demonstrated a highly favorable profile, showing potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) and Platelet-Derived Growth Factor Receptor-beta (PDGF-Rβ) at both biochemical and cellular levels. nih.govresearchgate.net The design of this molecule, incorporating the 5-fluoro-dihydroindol-one moiety, was crucial for achieving its potent and targeted kinase inhibition. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism that plays a critical role in tumor immune escape. nih.govnih.gov Consequently, inhibiting IDO1 is a promising strategy for cancer immunotherapy. nih.govfrontiersin.org
Research in this area has led to the design of several IDO1 inhibitors based on an indole (B1671886) scaffold. nih.gov In one study, a series of compounds were designed by attaching various fragments to an indole core to enhance binding to IDO1. nih.gov This led to the synthesis of 3-(5-Fluoro-2-(hydroxymethyl)-1H-indol-3-yl)pyrrolidine-2,5-dione. nih.gov Although this is an indole rather than an isoindole derivative, the presence of the 5-fluoro substituent is a notable feature in the design of potent IDO1 inhibitors. Further optimization of related phenylimidazole scaffolds led to compounds with potent IDO1 inhibition, with IC₅₀ values in the range of 0.3–0.5 μM. nih.gov
Receptor Modulation and Ligand-Binding Investigations
The 2,3-dihydro-1H-isoindole scaffold has been utilized to develop ligands with high affinity and selectivity for specific neurotransmitter receptors. Research has demonstrated the potential of these derivatives to modulate receptor activity, which is crucial for the development of treatments for neurological and psychiatric disorders.
A novel series of 5-substituted-2,3-dihydro-1H-isoindoles were designed and synthesized, starting from the tetrahydroisoquinoline SB-277011. nih.gov Optimization of this series led to the identification of a compound (compound 19 in the study) with high affinity for the dopamine (B1211576) D3 receptor (pKi of 8.3). nih.gov This compound also exhibited at least 100-fold selectivity over other aminergic receptors, highlighting the potential of the 2,3-dihydro-1H-isoindole core in designing highly selective receptor ligands. nih.gov
Furthermore, 2,3-dihydroindole derivatives have been synthesized and evaluated for their binding affinity to melatonin (B1676174) receptors. mdpi.com These derivatives are considered promising for developing new compounds with neuroprotective properties. mdpi.com
Antiviral Efficacy and Target Identification
The isoindole framework is present in various compounds that exhibit significant antiviral activities against a range of human viruses. jmchemsci.comresearchgate.net Research has focused on the synthesis and biological evaluation of these derivatives to identify novel antiviral agents and their mechanisms of action. jmchemsci.comresearchgate.net
Recent studies have explored the inhibitory properties of isoindol-1-one derivatives against the cap-snatching endonuclease of bunyaviruses, an essential enzyme for viral replication. nih.gov A series of 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives were synthesized and shown to suppress the RNA hydrolysis activity of these endonucleases, with IC₅₀ values primarily in the low micromolar range. nih.gov Molecular docking studies indicated that the interaction with metal ions is crucial for the activity of this scaffold. nih.gov
Additionally, derivatives of 5-fluoro-1H-indole-2,3-dione have been synthesized and tested for their antiviral effects against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. researchgate.netnih.gov Certain substituted derivatives were found to be effective against these viruses. researchgate.netnih.gov While these are indole-diones rather than isoindoles, the inclusion of the 5-fluoro moiety is a recurring theme in the development of antiviral compounds.
Table 3: Antiviral Activity of Isoindole and Related Derivatives
| Compound Class | Virus Target | Mechanism/Target | Reference |
| 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives | Bunyaviruses | Cap-snatching endonuclease inhibition | nih.gov |
| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia Virus, Coxsackie B4 | Not fully specified, potential binding to viral glycoproteins | researchgate.netnih.gov |
| General Isoindole Derivatives | Various human viruses | Versatile mechanisms of action | jmchemsci.comresearchgate.net |
Human Immunodeficiency Virus Type 1 (HIV-1) Integrase Inhibition
Derivatives of 2,3-dihydro-1H-isoindole have shown significant promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.net This enzyme facilitates the integration of the viral DNA into the host cell's genome, a step that involves both 3'-processing and strand transfer. nih.gov
One notable derivative, XZ-259, demonstrated potent inhibition of the strand transfer step with an IC50 value of 77 nM, comparable to the established integrase inhibitor raltegravir (B610414). nih.gov Furthermore, XZ-259 was found to be more potent than raltegravir at inhibiting the 3'-processing step. nih.gov A key advantage of these dihydro-1H-isoindole derivatives is their ability to inhibit raltegravir-resistant HIV-1 integrase mutants, such as those with the Y143R mutation. nih.gov This resilience is attributed to the absence of an oxadiazole substituent that interacts with the Y143 residue in raltegravir. nih.gov
The mechanism of action for these inhibitors involves binding to the integrase-Mg2+-DNA interface within the active site of the enzyme. nih.gov Structural studies have revealed that the dimethyl sulfonamide group of derivatives like XZ-259 can adopt two different orientations within the HIV-1 intasome, highlighting the dynamic nature of the binding. nih.gov Research into dihydroxy isoindole derivatives has further underscored the importance of the metal-binding function for potent integrase inhibition. researchgate.net
Table 1: HIV-1 Integrase Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Notes |
| XZ-259 | HIV-1 Integrase (Strand Transfer) | 77 | Comparable to Raltegravir. nih.gov |
| XZ-259 | HIV-1 Integrase (3'-Processing) | More potent than Raltegravir | - |
| Dihydro-1H-isoindole derivatives | Raltegravir-resistant HIV-1 Integrase (Y143R) | Minimal impact on activity | Overcomes a key resistance mutation. nih.gov |
HIV-1 Reverse Transcriptase (RT) Inhibition
The 2,3-dihydro-1H-isoindole scaffold has also been utilized in the design of inhibitors targeting HIV-1 reverse transcriptase (RT), another essential enzyme in the viral life cycle. nih.govmdpi.com HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA and possesses both DNA polymerase and ribonuclease H (RNase H) activities. mdpi.com
A series of substituted 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones were synthesized and found to inhibit HIV-1 RT. nih.gov The most potent compounds in this series, such as (R)-(+)-1, (R)-(+)-6, (R)-(+)-13, (R)-(+)-26, and (R)-(+)-53, exhibited IC50 values ranging from 16 to 300 nM against the enzyme. nih.gov
More recently, benzisothiazolone derivatives, which share a structural relationship with the isoindole core, have been identified as bifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT. mdpi.com Compounds like 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate demonstrated robust antiviral activity with EC50 values of 1.68 µM and 2.68 µM, respectively. mdpi.com These compounds, along with N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide, were shown to inhibit both the RNase H and DNA polymerase functions of RT, with IC50 values in the low micromolar range for the latter. mdpi.com
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity
| Compound Class | Target Activity | IC50 Range | Key Findings |
| 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones | HIV-1 RT | 16 - 300 nM | Potent inhibition of the enzyme. nih.gov |
| Benzisothiazolone derivatives | HIV-1 RT (RNase H and DNA Polymerase) | ~1 - 6 µM (DNA Polymerase) | Bifunctional inhibition. mdpi.com |
Broad-Spectrum Antiviral Activities (e.g., CoxB3, Hepatitis C Virus, Yellow Fever Virus)
Derivatives based on scaffolds related to isoindole have demonstrated a broad spectrum of antiviral activities beyond HIV. For instance, isatin (B1672199) derivatives, which can be considered structurally related, have shown potent activity against Coxsackievirus B3 (CoxB3), a cause of myocarditis and pancreatitis. mdpi.com One such derivative displayed an IC50 value of 0.0092 µM against CoxB3. mdpi.com
The antiviral potential of related heterocyclic compounds extends to other viruses as well. While direct studies on this compound derivatives against Hepatitis C Virus (HCV) and Yellow Fever Virus were not prominently found in the search results, the broad antiviral profile of similar structures suggests potential avenues for future research. The exploration of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold for inhibiting the influenza virus PA endonuclease further supports the versatility of this chemical framework in targeting diverse viral enzymes. nih.gov
Mechanism of Antiviral Action (e.g., CCR5 Antagonism, Virus Entry Stage Inhibition)
The mechanisms by which these compounds exert their antiviral effects are varied and target different stages of the viral life cycle. nih.govmdpi.com A primary mechanism, as discussed in the context of HIV, is the inhibition of essential viral enzymes like integrase and reverse transcriptase. nih.govmdpi.com
Beyond enzymatic inhibition, another key antiviral strategy is the prevention of viral entry into the host cell. nih.govmdpi.com This can be achieved by targeting viral surface proteins or host cell receptors. mdpi.com While specific CCR5 antagonism by this compound derivatives was not explicitly detailed in the provided search results, this mechanism is a known strategy for inhibiting HIV entry. The general principle of blocking viral attachment, entry, and uncoating is a viable approach for antiviral drug development. nih.gov
Anti-inflammatory and Immunomodulatory Potency
The pharmacological activities of isoindole-related structures are not limited to antiviral effects. Evidence suggests that these compounds also possess anti-inflammatory and immunomodulatory properties. For example, in a study of chrysin (B1683763) derivatives for their anti-Coxsackievirus B3 activity, the administration of a derivative not only reduced viral load but also significantly alleviated the resulting pancreatic inflammation. nih.gov This was evidenced by a reduction in the elevation of serum CXCL1 levels, a chemokine involved in the inflammatory response. nih.gov This dual action of antiviral and anti-inflammatory effects highlights the therapeutic potential of such compounds in treating viral infections where the host inflammatory response contributes significantly to the pathology.
Neuropharmacological and Central Nervous System (CNS) Activities (e.g., Nootropic, Anxiolytic, Sedative)
The 2,3-dihydro-1H-isoindole framework is a key structural element in several compounds with significant neuropharmacological and Central Nervous System (CNS) activities. While the search results did not provide specific examples of this compound derivatives with nootropic, anxiolytic, or sedative properties, the broader class of isoindoline-containing molecules has a well-established history in this area. The structural similarity of this scaffold to various neurotransmitters and its ability to interact with CNS targets make it a promising platform for the development of novel neuropharmacological agents. Further research is warranted to explore the potential of specific fluoro-substituted derivatives in modulating CNS functions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Drug Design
Impact of Fluorine Position and Substitution on Biological Activity, Affinity, and Selectivity
The introduction of a fluorine atom into a molecular scaffold can profoundly influence its pharmacological profile. The position of the fluorine atom on the aromatic ring of the isoindole core is a critical determinant of biological activity, binding affinity, and target selectivity.
The strategic placement of fluorine can alter the electronic properties of the molecule, influencing its ability to interact with biological targets. For instance, the high electronegativity of fluorine can create favorable electrostatic interactions or modulate the pKa of nearby functional groups, thereby enhancing binding affinity. nih.govnih.gov Studies on related heterocyclic compounds have demonstrated that fluorination of an aromatic ring can be an effective strategy to significantly slow down oxidative metabolism by cytochrome P450 enzymes, thereby improving the metabolic stability of the drug candidate. daneshyari.com
In the context of isoindole-related structures like indole-2-carboxamides, research has shown that the presence of a fluoro group at the C5 position can enhance potency at cannabinoid receptor 1 (CB1). nih.gov While both 5-chloro and 5-fluoro substituents were found to be favorable for activity, the specific impact often depends on the other substituents present in the molecule. nih.gov This highlights the intricate nature of SAR, where the effect of one substituent is often modulated by the presence of others.
Rational Design Principles for Enhanced Potency and Target Specificity in Isoindole Scaffolds
The development of potent and target-specific drugs requires a rational design approach, where chemical modifications are made to optimize interactions with the intended biological target while minimizing off-target effects. nih.gov The isoindole scaffold provides a versatile platform for such optimization. nih.govnih.gov
One key principle is the exploitation of specific pockets and features within the target's binding site. By designing isoindole derivatives with substituents that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues in the binding pocket, potency can be significantly increased. nih.gov For example, in the design of inhibitors for enzymes like cyclooxygenases, the introduction of specific N-substituents on an isoindole-1,3-dione core was shown to influence selectivity between COX-1 and COX-2 isoforms. mdpi.com
Another important aspect is the concept of "dehydrons," which are regions in a protein that are not adequately hydrated. nih.gov Designing ligands that can favorably interact with these dehydron sites can lead to enhanced binding affinity and selectivity. nih.gov The isoindole scaffold can be functionalized to present groups that can effectively interact with such regions.
Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of isoindole derivatives with improved properties. researchgate.net These models can help predict the biological activity of novel compounds based on their structural features, allowing for the prioritization of synthetic efforts.
The following table summarizes the impact of different substituents on the activity of isoindole-related compounds, based on findings from various studies.
| Scaffold Position | Substituent Type | Observed Effect on Activity/Selectivity | Reference |
| C5 of Indole (B1671886) Ring | Fluoro, Chloro | Enhanced potency for CB1 receptor modulation | nih.gov |
| Isoindole Nitrogen | N-Aroyl groups with linkers | Dual inhibition of HDAC6 and HSP90 | nih.gov |
| Isoindole-1,3-dione Nitrogen | Various substituents | Modulation of COX-1/COX-2 selectivity | mdpi.com |
Conformational Preferences and Their Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical factor governing its ability to bind to a biological target. The 2,3-dihydro-1H-isoindole core, being a bicyclic system, has a degree of conformational flexibility that can be influenced by its substituents.
The introduction of a fluorine atom can also influence conformational preferences through stereoelectronic effects. The gauche effect, for instance, can favor specific dihedral angles between the fluorine atom and adjacent functional groups, thereby pre-organizing the molecule into a bioactive conformation. researchgate.net Understanding and controlling these conformational aspects are crucial for designing molecules with improved ligand-target interactions.
Stereochemical Considerations and Enantioselective Synthesis for Optimized Activity
Many biological targets are chiral, meaning they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug molecule. As a result, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent or having a different biological effect than the other. nih.gov
For isoindole derivatives that possess a stereocenter, it is essential to consider the stereochemistry and to synthesize and evaluate the individual enantiomers. The development of enantioselective synthetic methods is therefore of paramount importance in drug discovery. nih.govresearchgate.net
The use of chiral catalysts in reactions such as Michael additions or aldol (B89426) reactions involving isoindole-related precursors has been shown to be an effective strategy for producing enantiomerically enriched products. sabangcollege.ac.in For instance, organocatalytic methods have been successfully employed for the asymmetric synthesis of 3-substituted oxindoles, which share structural similarities with the isoindole scaffold. sabangcollege.ac.in By obtaining enantiomerically pure compounds, researchers can more accurately probe the SAR and identify the enantiomer with the optimal therapeutic profile.
Advanced Methodologies in Preclinical Development and Therapeutic Applications
Cocrystal Structures and Ligand-Protein Interaction Analysis
The three-dimensional understanding of how a ligand binds to its protein target is paramount for structure-based drug design. X-ray crystallography has been a pivotal technique in revealing the binding modes of isoindole-based inhibitors with key biological targets, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and the prototype foamy virus (PFV) intasome, a surrogate for the HIV-1 intasome.
While a cocrystal structure for the exact 5-fluoro-2,3-dihydro-1H-isoindole scaffold remains to be published, extensive structural work has been conducted on closely related analogues, providing invaluable insights into the potential interactions of this chemical class.
For instance, the potent and highly selective PARP-1 inhibitor, NMS-P118, features a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core. Cocrystal structures of this compound with both PARP-1 and PARP-2 catalytic domains have been determined, elucidating the basis for its selectivity. consensus.app These structures reveal critical hydrogen bonding and hydrophobic interactions within the enzyme's active site, guiding the rational design of next-generation inhibitors.
In the context of antiviral research, crystal structures of several dihydroxy-1H-isoindole derivatives in complex with the PFV intasome have been resolved. nih.gov These compounds bind at the integrase-Mg²⁺-DNA interface, a crucial site for the viral replication of retroviruses like HIV-1. nih.gov The detailed analysis of these complexes showcases how the isoindole scaffold can effectively mimic the binding of viral DNA, acting as an interfacial inhibitor. nih.gov
Table 1: Crystallographic Data for Isoindole Derivatives with Protein Targets
| Compound/Derivative Class | Target Protein | PDB ID | Resolution (Å) | Key Insights |
| NMS-P118 (6-fluoro-3-oxo-2,3-dihydro-1H-isoindole derivative) | PARP-1/PARP-2 | Not specified in abstract | Not specified in abstract | Revealed structural basis for PARP-1 selectivity. consensus.app |
| Dihydroxy-1H-isoindole Derivatives (e.g., XZ-259) | PFV Intasome | Not specified in abstract | Not specified in abstract | Compounds bind at the integrase-Mg²⁺-DNA interface, acting as interfacial inhibitors. nih.gov |
In Vitro and In Vivo Pharmacological Evaluation Models
The preclinical assessment of novel therapeutic candidates relies on a cascade of in vitro and in vivo models to determine their potency, selectivity, and efficacy. For derivatives of the this compound scaffold, a variety of such models have been employed, particularly in the fields of oncology and virology.
In Vitro Evaluation:
Enzymatic Assays: The inhibitory activity of isoindole derivatives against specific enzymes is a primary in vitro evaluation. For PARP inhibitors, biochemical assays measuring the inhibition of PARP-1 and PARP-2 activity are standard. consensus.app Similarly, for HIV-1 integrase inhibitors, assays measuring the inhibition of the 3'-processing and strand transfer reactions are utilized. nih.gov
Cell-Based Assays: The efficacy of these compounds is further tested in cellular models. For anticancer agents, cell proliferation assays using various cancer cell lines (e.g., MDA-MB-436 breast cancer, Capan-1 pancreatic cancer) are common to determine IC₅₀ values. consensus.app For antiviral compounds, cell-based assays using HIV-1 infected cells are used to measure the inhibition of viral replication. nih.gov
In Vivo Evaluation:
Xenograft Models: To assess the in vivo antitumor efficacy of isoindole-based PARP inhibitors like NMS-P118, human tumor xenograft models in immunocompromised mice are frequently used. consensus.app In these models, human cancer cells are implanted in mice, and the effect of the drug on tumor growth is monitored. consensus.app
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are evaluated in animal models to determine their bioavailability and dosing schedules for further studies. consensus.app
Table 2: Preclinical Pharmacological Evaluation of Isoindole Derivatives
| Compound/Derivative Class | In Vitro Model | In Vivo Model | Key Findings |
| NMS-P118 (6-fluoro-3-oxo-2,3-dihydro-1H-isoindole derivative) | PARP-1/2 enzymatic assays, MDA-MB-436 and Capan-1 cell proliferation assays | MDA-MB-436 and Capan-1 xenograft models | Potent and selective PARP-1 inhibition, significant antitumor efficacy both as a single agent and in combination therapy. consensus.app |
| Dihydroxy-1H-isoindole Derivatives | HIV-1 integrase enzymatic assays, HIV-1 infected cell-based assays | Not specified in abstract | Potent inhibition of HIV-1 integrase and viral replication. nih.gov |
Development of this compound Scaffolds as Probes for Biological Pathways
Molecular probes are essential tools for visualizing and studying biological processes in real-time. The inherent properties of certain chemical scaffolds, such as fluorescence, can be harnessed to develop such probes. While the development of the specific this compound scaffold as a biological probe is not yet extensively documented, the broader isoindole and particularly the isoindoledione frameworks have shown significant promise in this area.
Modified isoindolediones have been synthesized to act as bright fluorescent probes for cellular and tissue imaging. nih.gov These probes exhibit advantageous features such as red-shifted absorption and emission, which minimizes interference from cellular autofluorescence. nih.gov Some of these novel dyes have demonstrated the ability to specifically stain cell membranes, opening new avenues for studying membrane dynamics. nih.gov The structural rigidity of these compounds contributes to their high fluorescence quantum yields. nih.gov
The development of fluorescent probes based on the indole (B1671886) scaffold, a close relative of isoindole, is also well-established. These probes are used for the detection of various analytes, including cations, anions, and neutral species, within biological systems. rsc.org This body of work on related scaffolds provides a strong rationale for the future exploration of this compound derivatives as novel fluorescent probes for investigating specific biological pathways.
Future Perspectives and Emerging Research Avenues for 5 Fluoro 2,3 Dihydro 1h Isoindole Chemistry
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
The isoindoline (B1297411) core is present in several commercial drugs with diverse indications, including multiple myeloma and hypertension. mdpi.com Derivatives have shown a wide array of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ainih.govontosight.airesearchgate.net The strategic placement of a fluorine atom on this scaffold opens avenues for developing next-generation agents with enhanced potency and selectivity.
Future research will likely focus on leveraging the unique properties of the 5-fluoro-isoindoline moiety to target diseases that are currently undertreated. For instance, fluorinated isoindolinone derivatives have been investigated as glucosylceramide synthase (GCS) inhibitors for neurodegenerative diseases like Parkinson's disease. nih.gov This work highlights a key direction: identifying and validating novel biological targets for which the fluorinated scaffold offers a distinct advantage.
Another promising area is the development of inhibitors for enzymes implicated in Alzheimer's disease. Isoindoline-1,3-dione hybrids have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, with fluoro-substituted analogs showing particularly high potency. nih.gov Further exploration could uncover new targets within neuroinflammatory pathways or protein aggregation cascades. The development of thalidomide (B1683933) analogues, such as 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, as E3 ligase activators for targeted protein degradation also represents a significant frontier. broadpharm.com
Table 1: Potential Biological Targets and Therapeutic Indications for 5-Fluoro-2,3-dihydro-1H-isoindole Derivatives
| Potential Biological Target | Associated Therapeutic Area | Rationale / Research Finding | Reference |
|---|---|---|---|
| Glucosylceramide Synthase (GCS) | Neurodegenerative Diseases (e.g., Parkinson's) | Fluorinated isoindolinones reduce P-glycoprotein efflux, enhancing brain penetration and potential for treating diseases involving glycolipid accumulation. | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Fluoro-substituted isoindoline-1,3-dione hybrids show superior inhibitory activity compared to non-fluorinated analogs and the standard drug rivastigmine. | nih.gov |
| Cereblon (CRBN) E3 Ligase | Oncology (e.g., Multiple Myeloma) | The scaffold is a key component of immunomodulatory imide drugs (IMiDs) and can be modified for PROTACs to induce targeted protein degradation. | mdpi.combroadpharm.com |
| Carbonic Anhydrase (CA) Isoforms | Glaucoma, Epilepsy, Cancer | Isoindolinone derivatives show potent, low-nanomolar inhibition of hCA I and hCA II isoforms. | nih.gov |
| VEGF/PDGF Receptor Tyrosine Kinases | Oncology | Fluoro-substituted indolinones have been developed as potent inhibitors of receptor tyrosine kinases involved in angiogenesis. | nih.gov |
Integration with Advanced Drug Delivery Systems and Nanotechnology
To maximize therapeutic efficacy and minimize systemic exposure, future research will explore the integration of this compound derivatives with advanced drug delivery systems. The compound's structure is amenable to conjugation with targeting ligands, polymers, and nanoparticles.
Key research directions include:
Nanoparticle Encapsulation: Loading fluorinated isoindoline-based drugs into liposomes, polymeric nanoparticles, or micelles could improve solubility, prolong circulation time, and enable passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.
Targeted Drug Conjugates: The isoindoline nitrogen atom provides a convenient handle for chemical modification. ontosight.aiacs.org It can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby directing the cytotoxic payload specifically to the site of action.
Stimuli-Responsive Systems: Designing delivery systems that release the active drug in response to specific microenvironmental triggers (e.g., pH, redox potential, enzymes) within diseased tissue could further enhance selectivity and reduce off-target effects.
While specific studies on the nanotechnology-based delivery of this compound are still emerging, the principles have been established for related heterocyclic compounds and represent a logical and promising next step.
Application in Materials Science and Optoelectronics
The isoindoline scaffold, particularly in its oxidized isoindoline-1,3-dione form, possesses a planar, electron-rich structure with delocalized π-electrons, making it an excellent candidate for organic electronic materials. acgpubs.org These materials are valued for being lightweight, having good film-forming properties, and allowing for the easy tuning of their electronic characteristics. researchgate.net The introduction of a strongly electronegative fluorine atom can further modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing high-performance devices. researchgate.net
Future applications in this domain include:
Organic Light-Emitting Diodes (OLEDs): Isoindoline derivatives can be used as host or emissive layer materials in OLEDs. The fluorine substituent can enhance electron transport properties and shift emission wavelengths.
Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in solid-state films make fluorinated isoindolines suitable for use as the semiconducting layer in OFETs. beilstein-journals.org
Nonlinear Optical (NLO) Materials: Compounds with significant intramolecular charge transfer, often designed with donor-acceptor architectures, can exhibit large hyperpolarizability, a key property for NLO applications like telecommunications and optical data storage. acgpubs.org Theoretical studies on isoindoline-1,3-dione-fullerene systems show a good propensity for NLO activity, which could be fine-tuned by fluorination. researchgate.net
Organic Solar Cells (OSCs): Isoindigo-based polymers have been successfully used as donor components in the active layer of OSCs. beilstein-journals.org The electronic properties of this compound could be harnessed to create novel monomer units for photoactive polymers.
Table 2: Investigated Optical Properties of Isoindoline-1,3-dione Derivatives
| Compound Class | Investigated Property | Finding / Value Range | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Isoindole-1,3-diones | Optical Band Gap (Eg) | 4.550 - 4.700 eV | Insulators/Dielectric Materials | acgpubs.orgresearchgate.net |
| Substituted Isoindole-1,3-diones | Absorbance Band Edge (EAbs-be) | 4.366 - 4.662 eV | UV-Vis Absorbers | acgpubs.org |
| Isoindoline-1,3-dione-Fullerene | HOMO-LUMO Energy Gap | 1.148 - 2.887 eV | Organic Optoelectronics | |
| Isoindigo-based Polymers | Power Conversion Efficiency (PCE) | Up to >8% | Organic Solar Cells (OSCs) | beilstein-journals.org |
Development of High-Throughput Screening (HTS) Assays for Analog Discovery
To efficiently explore the vast chemical space around the this compound core, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.
A typical HTS campaign for discovering novel analogs could be structured as follows:
Target Selection: Choose a validated biological target, such as a kinase, receptor, or enzyme (e.g., GCS, AChE).
Assay Development: Design a robust and automated assay. Fluorescence-based assays are common. For example, a fluorescence polarization assay could measure the displacement of a fluorescently labeled ligand from a target protein by library compounds. Alternatively, a flow cytometry-based assay could screen for inhibitors of cellular efflux pumps. nih.gov
Library Synthesis: Create a focused library of diverse this compound derivatives with various substituents at different positions.
Screening and Hit Identification: Screen the library against the target to identify compounds that show significant activity.
Hit-to-Lead Optimization: Confirmed hits are then chemically modified to improve their potency, selectivity, and drug-like properties.
This approach would accelerate the discovery of new lead compounds for various therapeutic areas, building upon the promising scaffold of this compound.
Table 3: Hypothetical HTS Assay for Discovering this compound-based Kinase Inhibitors
| Assay Component | Description | Purpose |
|---|---|---|
| Assay Principle | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures binding of an inhibitor to the kinase active site. |
| Biological Target | Recombinant human kinase (e.g., VEGFR2) | The protein whose activity is to be inhibited. |
| Detection Reagents | Europium-labeled anti-tag antibody and an Alexa Fluor-labeled phosphospecific antibody. | Generate a signal when the kinase phosphorylates its substrate; inhibition by a compound reduces the signal. |
| Compound Library | Diverse collection of this compound analogs. | Source of potential new inhibitors. |
| Readout | Ratio of fluorescence emission at two wavelengths. | Quantifies the degree of kinase inhibition. |
Strategies for Overcoming Off-Target Effects and Improving Therapeutic Index
A critical challenge in drug development is maximizing on-target activity while minimizing off-target effects, which leads to an improved therapeutic index. The fluorine atom in this compound is a powerful tool for achieving this.
Research has shown that strategic fluorination can be used to mitigate undesirable properties. nih.gov For example, in a series of isoindolinone-based GCS inhibitors, fluorination was employed to reduce susceptibility to the efflux transporter P-glycoprotein (P-gp). nih.gov P-gp efflux is a major mechanism of drug resistance and can limit a drug's penetration into the central nervous system. By carefully positioning fluorine atoms on the isoindolinone core, researchers were able to decrease P-gp recognition without sacrificing potency. nih.gov
Another key off-target effect to manage is the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR), which can lead to unwanted drug-drug interactions by inducing metabolic enzymes like CYP3A. nih.gov Medicinal chemistry campaigns often screen for PXR activation to select candidates with a cleaner profile. The development of fluorinated isoindolinones demonstrated that structural modifications could ablate PXR activity while retaining on-target potency. nih.gov
Future strategies will involve:
Structure-Based Design: Using X-ray crystallography or cryo-EM to understand how analogs bind to both their intended target and off-targets. This information can guide the design of more selective compounds.
Metabolic Profiling: Identifying the sites of metabolism on the molecule and using fluorine substitution to block metabolic soft spots, thereby increasing stability and reducing the formation of potentially toxic metabolites. nih.govresearchgate.net
Selectivity Screening: Routinely screening new analogs against a broad panel of receptors, kinases, and transporters to identify and eliminate compounds with undesirable off-target activities early in the discovery process.
By combining these strategies, researchers can fully exploit the potential of the this compound scaffold to create safer and more effective medicines.
Compound Reference Table
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactant | Catalyst | Solvent | Time | Yield | Purification Method |
|---|---|---|---|---|---|
| 3-(2-azidoethyl)-5-F-indole | CuI | PEG-400/DMF | 12 h | 42% | Flash chromatography |
Advanced derivatives (e.g., thiosemicarbazones) require condensation of 5-fluoro-1H-indole-2,3-dione with thiosemicarbazides, followed by X-ray diffraction for structural validation .
Advanced: How can researchers optimize low yields in the synthesis of this compound derivatives?
Methodological Answer:
Low yields (e.g., 42% in ) may arise from competing side reactions or inefficient purification. Strategies include:
- Solvent Screening : Replace PEG-400/DMF with ionic liquids to enhance reaction homogeneity.
- Catalyst Loading : Optimize CuI concentration (0.1–1.0 equiv.) to balance reactivity and byproduct formation.
- Temperature Control : Conduct reactions under microwave irradiation to reduce time and improve selectivity.
Post-synthesis, use preparative HPLC for challenging separations, especially for polar derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C/19F NMR confirms regiochemistry and purity. For example, 5-fluoro-1H-indole-3-carboxylic acid shows distinct 19F NMR shifts at δ −112 ppm due to fluorine’s electronic environment .
- HRMS-TOF : Validates molecular weight (e.g., [M+H]+ at m/z 174.62 for 5-Fluoroisoindoline hydrochloride) .
Q. Table 2: Key NMR Data for 5-Fluoro-1H-indole Derivatives
| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
|---|---|---|
| 5-Fluoro-1H-indole-3-COOH | 7.35 (d, J=8.4 Hz, H-6) | −112.2 |
Advanced: How to resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected coupling constants in NMR) may indicate conformational flexibility or impurities. Steps:
Repeat Analysis : Ensure sample purity via TLC (Rf comparison) or HPLC.
Complementary Techniques : Use X-ray crystallography (e.g., ) for unambiguous confirmation.
DFT Calculations : Compare experimental 13C NMR shifts with computational models to identify discrepancies .
Basic: What methods ensure purity of this compound derivatives?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (70:30) to track reaction progress .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline derivatives.
- HRMS-TOF : Detect trace impurities via high-resolution mass accuracy (<2 ppm error) .
Advanced: How to design this compound derivatives for biological activity studies?
Methodological Answer:
- Functional Group Addition : Introduce thiosemicarbazone moieties () to enhance metal-binding capacity for antimicrobial assays.
- SAR Studies : Compare IC50 values of fluorinated vs. non-fluorinated analogs using in vitro models.
- Crystallography : Correlate bioactivity with steric/electronic features from X-ray structures .
Advanced: How to troubleshoot reaction impurities in CuAAC-based syntheses?
Methodological Answer:
Common impurities include unreacted azides or dimerized products. Solutions:
- Quench Excess Azides : Add aqueous NaNO2 to decompose residual azides.
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar byproducts.
- LC-MS Monitoring : Identify impurities in real-time for iterative optimization .
Basic: What safety protocols are essential when handling fluorinated indole derivatives?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile fluorinated solvents.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochlorides) before disposal .
Advanced: How to interpret complex splitting patterns in 19F NMR spectra?
Methodological Answer:
Fluorine’s high electronegativity causes pronounced splitting. For example, vicinal coupling (J=8–12 Hz) in 5-fluoro-1H-indole derivatives indicates proximity to protons. Use 2D 19F-1H HOESY to map spatial relationships .
Basic: What are the best practices for reporting synthetic data in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
